molecular formula C8H10N6O2 B1377818 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid CAS No. 1573548-09-0

3-[(2-amino-9H-purin-6-yl)amino]propanoic acid

Cat. No. B1377818
CAS RN: 1573548-09-0
M. Wt: 222.2 g/mol
InChI Key: SMNUIRULLQNCJA-UHFFFAOYSA-N
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Description

“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a compound with the CAS Number 1573548-09-0 . It has a molecular weight of 222.21 . The IUPAC name for this compound is 3-((2-amino-9H-purin-6-yl)amino)propanoic acid . It is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a powder . Its molecular weight is 222.21 , and its molecular formula is C8H10N6O2 .

Scientific Research Applications

Biochemistry: Nucleotide Analogue Synthesis

3-[(2-amino-9H-purin-6-yl)amino]propanoic acid serves as a precursor in the synthesis of nucleotide analogues. These analogues can be used to study DNA and RNA structures and functions, as they can mimic the natural nucleotides in these macromolecules .

Molecular Biology: DNA Damage Research

In molecular biology, this compound is utilized in the study of DNA damage and repair mechanisms. Its incorporation into DNA strands allows researchers to investigate the effects of oxidative stress and the role of antioxidants in preventing DNA oxidation .

Pharmacology: Drug Development

The compound’s purine structure makes it valuable in pharmacology for the development of new drugs. It can be used to create molecules that interact with purine receptors, which are implicated in various diseases, including cancer and neurological disorders .

Medicinal Chemistry: Therapeutic Agents

In medicinal chemistry, 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid is used to develop therapeutic agents. Its modifications lead to compounds with potential immunostimulatory and immunomodulatory effects, which can be explored for treating immune-related conditions .

Agricultural Science: Plant Growth Regulators

This compound may also find applications in agricultural science as a plant growth regulator. Its purine base can influence cell division and growth, offering a way to enhance crop yields and stress resistance .

Environmental Science: Pollutant Bioremediation

Lastly, in environmental science, derivatives of this compound could be investigated for their role in bioremediation. They might help in the breakdown of pollutants or in the recovery of ecosystems affected by toxic substances .

properties

IUPAC Name

3-[(2-amino-7H-purin-6-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUIRULLQNCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-amino-9H-purin-6-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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